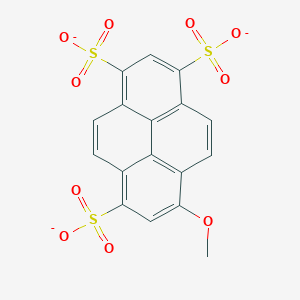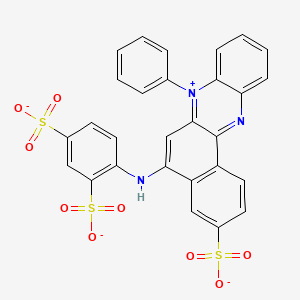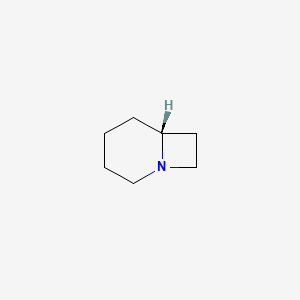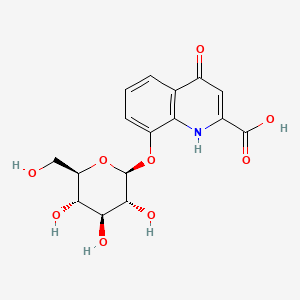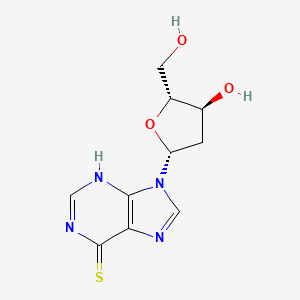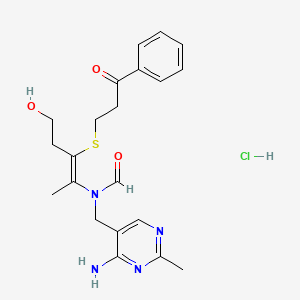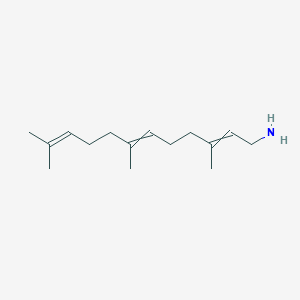![molecular formula C28H27NO5 B1225845 2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1225845.png)
2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid is a member of quinolines.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study explored the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showing significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
Antifungal Applications
- Research on 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolines, which are structurally similar to the compound of interest, demonstrated antifungal action, highlighting the potential for similar compounds to be used in antifungal applications (Surikova et al., 2011).
Anti-inflammatory Predictions
- A study on the synthesis of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one suggested anti-inflammatory activity, with in silico methods identifying promising compounds for further biological activity studies (Chiriapkin et al., 2021).
Antimicrobial Properties of Rhodanine-3-acetic Acid Derivatives
- A study on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based derivatives found them active against mycobacteria and exhibiting antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Cytotoxic Activities from Zanthoxylum nitidum
- The stem bark of Zanthoxylum nitidum was studied, and compounds including a dihydrobenzo[c]phenanthridine alkaloid, epizanthocadinanine A, were isolated. These compounds exhibited cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines (Yang et al., 2008).
properties
Product Name |
2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid |
|---|---|
Molecular Formula |
C28H27NO5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C28H27NO5/c1-28(2)13-19-25-18-7-5-4-6-16(18)8-10-20(25)29-27(26(19)21(30)14-28)17-9-11-22(23(12-17)33-3)34-15-24(31)32/h4-12,27,29H,13-15H2,1-3H3,(H,31,32) |
InChI Key |
DWKIGRRXRTZSPG-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC(=O)O)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC(=O)O)OC)C(=O)C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




